4-[6-(2-Cyclohexylamino-pyridin-4-yl)-1-oxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-4-yl]-piperazine-1-carboxylic acid tert-butyl ester
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Overview
Description
4-[6-(2-cyclohexylaminopyridin-4-yl)-1-oxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-4-yl]piperazine-1-carboxylic acid tert-butyl ester is a complex organic compound that features a variety of functional groups, including a pyrrolopyridine core, a piperazine ring, and a tert-butyl ester group. This compound is of interest in medicinal chemistry due to its potential biological activities and its structural complexity, which allows for diverse interactions with biological targets.
Preparation Methods
The synthesis of 4-[6-(2-cyclohexylaminopyridin-4-yl)-1-oxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-4-yl]piperazine-1-carboxylic acid tert-butyl ester typically involves multiple steps, starting from readily available precursors. The synthetic route may include:
Formation of the pyrrolopyridine core: This can be achieved through cyclization reactions involving pyridine derivatives and suitable reagents.
Introduction of the piperazine ring: This step often involves nucleophilic substitution reactions where a piperazine derivative is introduced to the pyrrolopyridine core.
Attachment of the tert-butyl ester group: This is typically done through esterification reactions using tert-butyl alcohol and appropriate activating agents like dicyclohexylcarbodiimide (DCC).
Industrial production methods would scale up these reactions, optimizing conditions such as temperature, solvent, and reaction time to maximize yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert ketones to alcohols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane (DCM) or tetrahydrofuran (THF), and catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-[6-(2-cyclohexylaminopyridin-4-yl)-1-oxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-4-yl]piperazine-1-carboxylic acid tert-butyl ester has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and synthetic methodologies.
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which 4-[6-(2-cyclohexylaminopyridin-4-yl)-1-oxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-4-yl]piperazine-1-carboxylic acid tert-butyl ester exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, where the compound can act as an inhibitor or modulator. The pathways involved often depend on the specific biological context and the nature of the interactions between the compound and its targets.
Comparison with Similar Compounds
Similar compounds to 4-[6-(2-cyclohexylaminopyridin-4-yl)-1-oxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-4-yl]piperazine-1-carboxylic acid tert-butyl ester include other pyrrolopyridine derivatives and piperazine-containing compounds. These compounds share structural features but may differ in their biological activities and chemical properties. For example:
Pyrrolopyridine derivatives: These compounds often exhibit similar biological activities due to the presence of the pyrrolopyridine core.
Piperazine-containing compounds: These compounds can have diverse biological activities depending on the substituents attached to the piperazine ring.
The uniqueness of 4-[6-(2-cyclohexylaminopyridin-4-yl)-1-oxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-4-yl]piperazine-1-carboxylic acid tert-butyl ester lies in its specific combination of functional groups and its potential for diverse biological interactions.
Properties
Molecular Formula |
C27H36N6O3 |
---|---|
Molecular Weight |
492.6 g/mol |
IUPAC Name |
tert-butyl 4-[6-[2-(cyclohexylamino)pyridin-4-yl]-1-oxo-2,3-dihydropyrrolo[3,4-c]pyridin-4-yl]piperazine-1-carboxylate |
InChI |
InChI=1S/C27H36N6O3/c1-27(2,3)36-26(35)33-13-11-32(12-14-33)24-21-17-29-25(34)20(21)16-22(31-24)18-9-10-28-23(15-18)30-19-7-5-4-6-8-19/h9-10,15-16,19H,4-8,11-14,17H2,1-3H3,(H,28,30)(H,29,34) |
InChI Key |
LOTCXRJSCUJXCQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=C3CNC(=O)C3=CC(=N2)C4=CC(=NC=C4)NC5CCCCC5 |
Origin of Product |
United States |
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